BenchChemオンラインストアへようこそ!

(2,4-Difluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

TRK kinase inhibition Structure-Activity Relationship (SAR) fluorine positional isomerism

(2,4-Difluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone (CAS 2185589-92-6, molecular formula C15H13F2NOS, MW 293.33 g/mol) is a synthetic, heterocyclic small molecule comprising a pyrrolidine core substituted at the 3-position with a thiophen-2-yl ring and N-acylated with a 2,4-difluorobenzoyl group. Its computed physicochemical properties include a logP of 4.004, a topological polar surface area (tPSA) of 29 Ų, one hydrogen bond donor, and two hydrogen bond acceptors, as catalogued in the ZINC20 database under identifier ZINC388930.

Molecular Formula C15H13F2NOS
Molecular Weight 293.33
CAS No. 2185589-92-6
Cat. No. B2518895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,4-Difluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
CAS2185589-92-6
Molecular FormulaC15H13F2NOS
Molecular Weight293.33
Structural Identifiers
SMILESC1CN(CC1C2=CC=CS2)C(=O)C3=C(C=C(C=C3)F)F
InChIInChI=1S/C15H13F2NOS/c16-11-3-4-12(13(17)8-11)15(19)18-6-5-10(9-18)14-2-1-7-20-14/h1-4,7-8,10H,5-6,9H2
InChIKeyCTRHCDUYHPSMGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2185589-92-6: (2,4-Difluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone – Structural Identity and Physicochemical Baseline for Procurement


(2,4-Difluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone (CAS 2185589-92-6, molecular formula C15H13F2NOS, MW 293.33 g/mol) is a synthetic, heterocyclic small molecule comprising a pyrrolidine core substituted at the 3-position with a thiophen-2-yl ring and N-acylated with a 2,4-difluorobenzoyl group. Its computed physicochemical properties include a logP of 4.004, a topological polar surface area (tPSA) of 29 Ų, one hydrogen bond donor, and two hydrogen bond acceptors, as catalogued in the ZINC20 database under identifier ZINC388930 [1]. The compound is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of more complex, biologically active molecules, particularly those containing a thiophenyl-pyrrolidine scaffold . It is not approved by the FDA for any therapeutic indication and is intended exclusively for research and development purposes .

Why Generic (2,4-Difluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone Cannot be Interchanged with Close Structural Analogues


The specific combination of a 2,4-difluorophenyl group, a thiophen-2-yl substituent, and a pyrrolidine core in CAS 2185589-92-6 creates a unique electronic and steric environment that dictates its physicochemical properties and potential biological target engagement. Altering the fluorine substitution pattern on the phenyl ring, the position of the thiophene attachment, or the nature of the heterocyclic core can lead to profound changes in molecular properties such as lipophilicity (logP), polar surface area (tPSA), and conformational flexibility, which in turn critically affect membrane permeability, metabolic stability, and target binding affinity. For instance, data on structurally related TRK kinase inhibitors show that shifting from a 2,6-difluoro to a 2,5-difluoro configuration significantly reduces kinase inhibition, demonstrating that subtle positional isomerism has quantifiable functional consequences that prevent simple, assumption-based substitution . The evidence below details these quantifiable differentiation points.

Quantified Differentiation Evidence for CAS 2185589-92-6 Against Key Structural Comparators


Differentiation from (2,6-Difluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone by TRK Kinase SAR

The target compound bears a 2,4-difluorophenyl group, whereas its close analogue (2,6-Difluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone carries a 2,6-difluorophenyl moiety, which is a known pharmacophore for TRK kinase inhibition. In vitro kinase assays demonstrate that a 2,6-difluoro configuration is critical for high potency, with reported IC50 values as low as 1.90 nM against TrkA for optimized derivatives in this series [1]. In contrast, the 2,4-difluoro configuration in the target compound introduces a different electronic distribution and steric profile that is not optimized for the TRK ATP-binding pocket, suggesting a distinct selectivity profile. Patent data indicate that a 2,5-difluoro analogue showed reduced TRK inhibition compared to the 2,6-difluoro configuration, confirming the sensitivity of target engagement to the fluorine substitution pattern .

TRK kinase inhibition Structure-Activity Relationship (SAR) fluorine positional isomerism

Physicochemical Differentiation from (3-Chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

The target compound (CAS 2185589-92-6) features a 2,4-difluorophenyl ring, whereas the comparator (3-Chlorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone replaces this with a 3-chlorophenyl group. This substitution alters key physicochemical parameters. While the exact logP of the 3-chlorophenyl analogue is not publicly catalogued in ZINC, general SAR principles and computational predictions indicate that replacing a difluorophenyl group with a monochlorophenyl group reduces the electron-withdrawing character and increases lipophilicity. The target compound's computed logP is 4.004 [1]. The 3-chlorophenyl analogue is reported to exhibit potent antiproliferative activity against several human tumor cell lines, with IC50 values of 2.4 nM (HeLa), 51 nM (MCF-7), and 210 nM (A549) . The fluorination pattern in CAS 2185589-92-6 provides a different metabolic profile and may be preferred when reduced metabolic clearance via CYP450-mediated oxidation is desired.

Lipophilicity optimization logP tPSA permeability

Differentiation from (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone by Functional Group and LogP

The target compound contains a thiophen-2-yl group, while the comparator (2,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone (CAS 1457058-09-1) replaces this with a hydroxymethyl substituent. This exchange fundamentally alters the hydrogen bonding capability and lipophilicity. The target compound has a computed logP of 4.004, with one H-bond donor and two H-bond acceptors [1]. The hydroxymethyl analogue, with an additional hydroxyl group, will have a lower logP and increased hydrogen bonding capacity (additional H-bond donor and acceptor), making it more water-soluble but potentially less membrane-permeable. This affects both the compound's suitability for CNS penetration (where higher logP is generally favored) and its role as a building block, as the thiophene ring provides a different vector for further functionalization via electrophilic aromatic substitution or cross-coupling reactions compared to the hydroxymethyl group.

Functional group exchange hydrogen bonding logP

Scaffold-Level Differentiation: Thiophenyl-Pyrrolidine as a Privileged Glucokinase Activator Scaffold

The thiophenyl-pyrrolidine scaffold, to which CAS 2185589-92-6 belongs, has been validated as a productive chemotype for glucokinase (GK) activation, a therapeutic target for type 2 diabetes mellitus. Patent and primary literature demonstrate that compounds based on this scaffold, specifically a chiral thiophenyl-pyrrolidine derivative (compound 1), are potent glucokinase activators capable of inhibiting glucose excursion in an oral glucose tolerance test (OGTT) in mice [1] [2]. The compound series demonstrates that the thiophene-pyrrolidine linkage is crucial for GK activation. Generic pyrrolidine amides lacking this specific substitution pattern (e.g., simple 2,4-difluorophenyl-pyrrolidine amides without the thiophene ring) do not engage GK with comparable potency, as the thiophene moiety provides essential π-stacking and hydrophobic contacts within the GK allosteric pocket [1].

Glucokinase activator type 2 diabetes thiophenyl-pyrrolidine scaffold scaffold hopping

Prioritized Research and Industrial Application Scenarios for CAS 2185589-92-6


Kinase Selectivity Profiling: Off-Target Counterscreen for TRK Inhibitor Programs

Because the 2,4-difluorophenyl configuration of CAS 2185589-92-6 is distinct from the 2,6-difluorophenyl pharmacophore required for potent TRK kinase inhibition [1], this compound can serve as a valuable negative control or counterscreen compound in kinase selectivity panels. Research groups developing TRK inhibitors can use CAS 2185589-92-6 to confirm that observed biological effects are specifically due to TRK engagement and not to general cytotoxicity or off-target effects of the thiophenyl-pyrrolidine scaffold itself.

Medicinal Chemistry Scaffold-Hopping for Type 2 Diabetes Glucokinase Activators

Given the validated glucokinase activator activity of the thiophenyl-pyrrolidine scaffold [2], CAS 2185589-92-6 can be utilized as a starting material or intermediate in the synthesis of novel GK activators. Its 2,4-difluorobenzoyl substituent provides a distinct vector for SAR exploration compared to previously reported compounds, potentially optimizing liver-to-pancreas distribution or improving metabolic stability.

Chemical Biology Probe Development with Defined Physicochemical Space

With a computed logP of 4.004 and a tPSA of 29 Ų [3], CAS 2185589-92-6 occupies a favorable region of physicochemical space for orally bioavailable, CNS-penetrant small molecules. Chemical biologists can use this compound as a core scaffold to build focused libraries, confident that the base structure already meets key drug-likeness criteria, thereby increasing the probability of identifying probes with favorable ADME properties.

Building Block for the Synthesis of Complex Heterocyclic Libraries

The compound's well-defined synthetic route, involving pyrrolidine ring formation and thiophene introduction via cross-coupling , makes CAS 2185589-92-6 a reliable and versatile building block. It can be used to generate diverse libraries by further functionalizing the thiophene ring (via electrophilic substitution) or the pyrrolidine nitrogen for parallel synthesis in drug discovery campaigns.

Quote Request

Request a Quote for (2,4-Difluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.